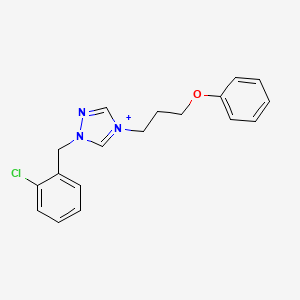
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts This compound is characterized by the presence of a triazole ring substituted with a 2-chlorobenzyl group and a 3-phenoxypropyl group
Méthodes De Préparation
The synthesis of 1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3-phenoxypropyl bromide.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Substitution Reactions: The 2-chlorobenzyl and 3-phenoxypropyl groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorobenzyl or 3-phenoxypropyl groups are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as:
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazole: This compound lacks the triazolium ion, which may result in different chemical and biological properties.
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-amine: The presence of an amine group instead of the triazolium ion can lead to variations in reactivity and biological activity.
1-(2-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-thiol:
The uniqueness of this compound lies in its specific combination of substituents and the presence of the triazolium ion, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19ClN3O+ |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-4-(3-phenoxypropyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H19ClN3O/c19-18-10-5-4-7-16(18)13-22-15-21(14-20-22)11-6-12-23-17-8-2-1-3-9-17/h1-5,7-10,14-15H,6,11-13H2/q+1 |
Clé InChI |
SPQOFOABVAFZRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCC[N+]2=CN(N=C2)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




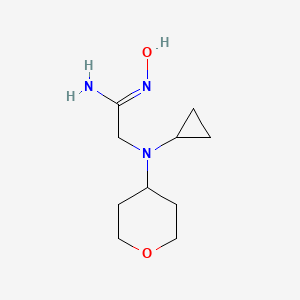
![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367826.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)

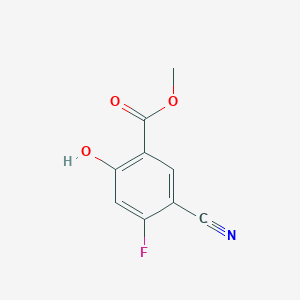
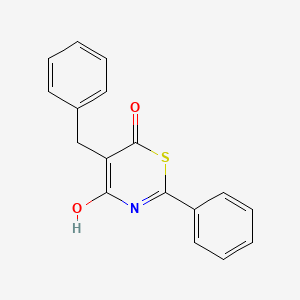

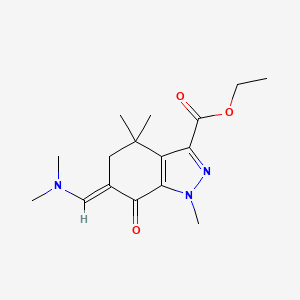
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
